3-Methoxy-2,5-diphenyl-1H-pyrrole
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Overview
Description
3-Methoxy-2,5-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,5-diphenyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method that involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron(III) chloride . The reaction typically occurs under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
3-Methoxy-2,5-diphenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
3-Ethyl-2,5-dimethyl-1H-pyrrole: Contains different substituents on the pyrrole ring.
1H-Pyrrole-2,5-dione: Lacks the methoxy and diphenyl substituents.
Uniqueness
3-Methoxy-2,5-diphenyl-1H-pyrrole is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Properties
CAS No. |
86864-11-1 |
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Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-methoxy-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C17H15NO/c1-19-16-12-15(13-8-4-2-5-9-13)18-17(16)14-10-6-3-7-11-14/h2-12,18H,1H3 |
InChI Key |
BAMZNYMELOKWPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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